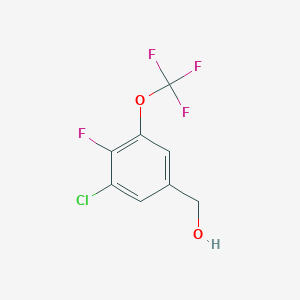
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol is an organic compound with the chemical formula C8H5ClF4O2. It is a colorless liquid or solid with a melting point of about 50-52°C and a boiling point of approximately 217-220°C . This compound is soluble in most organic solvents such as ether, chloroform, and ethanol . It is commonly used as a raw material and intermediate in organic synthesis, particularly in the preparation of pesticides, insecticides, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol typically involves the following steps :
Reaction of 3-Chloro-4-methoxy phenol and trifluoromethanyl benzyl alcohol under alkaline conditions: This step involves the reaction of 3-Chloro-4-methoxy phenol with trifluoromethanyl benzyl alcohol in the presence of a base.
Acid-base neutralization: The reaction mixture is then subjected to acid-base neutralization to obtain the target product, this compound.
Analyse Des Réactions Chimiques
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group in the compound confers increased stability and lipophilicity, which enhances its ability to interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound has a similar trifluoromethoxy group but differs in its amine functional group.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group and has a benzoyl chloride functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
86256-44-2 |
|---|---|
Formule moléculaire |
C8H5ClF4O2 |
Poids moléculaire |
244.57 g/mol |
Nom IUPAC |
[3-chloro-4-fluoro-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5ClF4O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 |
Clé InChI |
SLUYNSJNMPHESW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


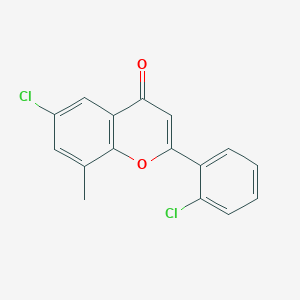

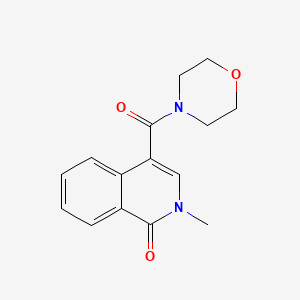
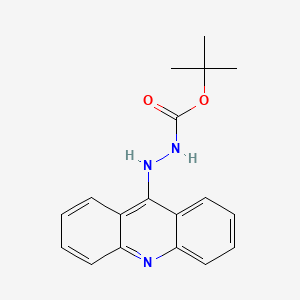
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

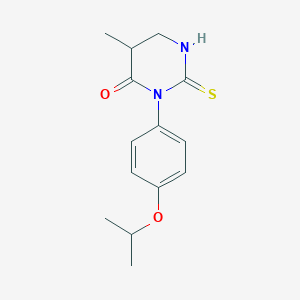
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
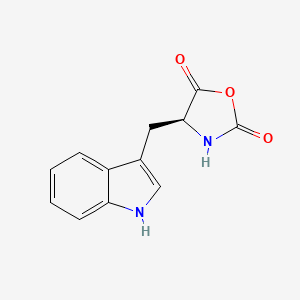
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

